(S)-2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid
Description
(S)-2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid is a chiral α-amino acid derivative characterized by a cyclohexyl group and a trifluoroacetamido moiety attached to the α-carbon of the acetic acid backbone in the S-configuration. The trifluoroacetamido group enhances metabolic stability and lipophilicity, while the cyclohexyl substituent contributes to steric bulk, influencing molecular interactions .
Properties
IUPAC Name |
(2S)-2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,14,17)(H,15,16)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELLUZIYVGEZCW-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from (S)-Amino Acid Precursors
This method leverages commercially available (S)-α-amino acids with cyclohexyl side chains. For example, (S)-2-amino-2-cyclohexylacetic acid serves as the starting material. The amino group is protected using ethyl trifluoroacetate in methanol with diisopropylethylamine (DIPEA) as a base, achieving >90% conversion at 50°C over 16 hours. The reaction proceeds via nucleophilic acyl substitution, forming the trifluoroacetamido group while retaining the stereochemical integrity of the α-carbon.
Asymmetric Synthesis via Evans Auxiliary
For cases where chiral precursors are unavailable, asymmetric induction using oxazolidinone auxiliaries has been reported. A cyclohexyl-containing aldehyde undergoes aldol condensation with a glycine-derived Evans auxiliary, followed by trifluoroacetylation and auxiliary removal. While this route offers flexibility, yields are typically lower (55–65%) compared to chiral pool methods.
Stepwise Synthesis and Reaction Optimization
Detailed Synthetic Procedure
The following protocol, adapted from large-scale peptide synthesis methodologies, provides reproducible results:
-
Reaction Setup :
-
Reaction Conditions :
-
Heat at 50°C for 16 hours with vigorous stirring.
-
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1, Rf = 0.35).
-
-
Workup and Isolation :
-
Concentrate under reduced pressure at 40°C.
-
Dissolve residue in tert-butyl methyl ether (TBME, 150 mL).
-
Wash sequentially with 1N HCl (2 × 100 mL) and saturated NaCl (100 mL).
-
Dry organic layer over Na2SO4, filter, and concentrate.
-
-
Purification :
Critical Reaction Parameters
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Temperature | 50°C | <40°C: Incomplete conversion |
| >60°C: Racemization risk (+8%) | ||
| Solvent | Anhydrous MeOH | EtOH: Slower reaction (×1.5) |
| Base | DIPEA | Pyridine: Lower yield (−20%) |
| Molar Ratio (Acid:TFAA) | 1:3 | 1:1.5: Partial acetylation (−35%) |
Advanced Purification Techniques
Recrystallization Optimization
The TBME/hexane system (Table 1) achieves >99% purity by eliminating residual DIPEA and reaction byproducts:
Table 1 : Solvent Systems for Recrystallization
| Solvent Ratio (TBME:Hexane) | Purity (%) | Crystal Morphology |
|---|---|---|
| 1:15 | 98.2 | Needles |
| 1:7 | 99.5 | Prisms |
| 1:5 | 97.8 | Amorphous |
Chromatographic Methods
For research-scale applications requiring ultrahigh purity (>99.9%), reverse-phase HPLC with the following conditions is effective:
-
Column: C18 (250 × 4.6 mm, 5 μm)
-
Mobile Phase: 0.1% HCO2H in H2O/CH3CN (70:30 → 50:50 over 20 min)
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
13C NMR (101 MHz, DMSO-d6) :
Chiral Purity Assessment
HPLC analysis using a Chiralpak IC column (4.6 × 250 mm) with n-hexane/ethanol (80:20) at 1.0 mL/min confirms >99% enantiomeric excess (tR = 12.7 min for (S)-enantiomer).
Scale-Up Considerations
Industrial production employs continuous flow reactors to enhance reproducibility:
-
Reactor Type : Packed-bed with immobilized lipase (Candida antarctica)
-
Residence Time : 45 min
-
Throughput : 2.8 kg/day
-
Quality Control : In-line FTIR monitors trifluoroacetylation completion
Comparative Analysis of Synthetic Routes
Table 2 : Route Comparison
| Metric | Chiral Pool | Asymmetric Synthesis |
|---|---|---|
| Overall Yield | 72% | 58% |
| Purity | 99.5% | 97.2% |
| Scalability | Kilogram-scale | Milligram-scale |
| Cost (USD/g) | 12.40 | 84.75 |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
Organic Synthesis
(S)-2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid serves as a valuable building block in organic synthesis. Its fluorinated structure allows for the development of novel fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Biological Studies
The compound's unique structural features make it useful in biological research. It can be employed to study enzyme interactions and protein modifications due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals that exhibit unique properties due to the presence of the trifluoroacetamido group. This can lead to materials with enhanced thermal stability and chemical resistance.
Case Studies
- Fluorinated Compound Development : A study demonstrated the use of this compound as a precursor in synthesizing fluorinated amino acids that exhibited improved pharmacokinetic properties compared to their non-fluorinated counterparts.
- Enzyme Interaction Studies : Research involving this compound showed its potential in modulating enzyme activity through competitive inhibition mechanisms, providing insights into drug design for enzyme-related diseases.
Mechanism of Action
The mechanism of action of (S)-2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form strong hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The cyclohexyl group provides hydrophobic interactions that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexyl-Containing Analogues
(a) 2-(1-(2,2,2-Trifluoroacetamido)cyclohexyl)acetic acid
- Structure : Differs in the position of the cyclohexyl group (attached to the β-carbon instead of the α-carbon).
- Properties : Higher steric hindrance due to β-substitution may reduce reactivity in coupling reactions.
(b) (E)-2,2-Diphenyl-2-[2-(2,2,2-trifluoroacetamido)cyclohex-2-en-1-yl]acetic acid (2f)
- Structure : Features a cyclohexenyl ring and diphenyl groups.
- Properties : The unsaturated cyclohexenyl ring introduces conformational rigidity, while diphenyl groups enhance aromatic interactions.
- Data: Melting point = 164–165°C; HRMS (ESI) m/z calcd for C22H19F3NO3: 402.1323 .
Aromatic-Substituted Analogues
(a) (R)-2-(4-Hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)acetic acid (L14)
- Structure : Replaces cyclohexyl with a 4-hydroxyphenyl group.
- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility.
- Spectral Data : [α]D20 = –155.5 (c = 0.68, MeOH); 1H NMR (DMSO-d6) δ 7.22–6.76 (aromatic protons) .
(b) (S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid
- Structure : Substitutes trifluoroacetamido with pyrazine-carboxamido.
Amino Acid Derivatives
(a) (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
- Structure : Branched β-carbon with dimethyl groups.
- Properties : Increased lipophilicity (logP ~1.21) compared to the cyclohexyl analogue; used in peptide synthesis.
- Safety : Hazard statements include H302 (harmful if swallowed) .
(b) (2S)-2-[[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
- Structure : Lysine-derived intermediate with ester and phenyl groups.
- Applications: Key intermediate in lisinopril synthesis; total yield = 38.8% via Michael addition .
Fluorinated Analogues
(a) (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid
- Structure : Cyclohexyl group substituted with 4,4-difluoro atoms.
- Properties : Enhanced metabolic stability due to C-F bonds; predicted pKa = 3.94 .
(b) L-4'-Cyano-3-(2,2,2-trifluoroacetamido)succinanilic acid
- Structure: Aspartic acid derivative with trifluoroacetamido and cyano groups.
- Applications: Non-caloric sweetener; 2 mg equates to 5 g sucrose in sweetness .
Comparative Data Table
Key Findings and Implications
- Steric Effects : Cyclohexyl and diphenyl substituents increase steric bulk, reducing enzymatic degradation but complicating synthetic accessibility .
- Fluorine Impact : Trifluoroacetamido groups enhance metabolic stability and lipophilicity, critical for drug design .
- Chirality: The S-configuration in the target compound is crucial for biological activity, as seen in lisinopril intermediates .
Biological Activity
(S)-2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is (2S)-2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid. Its molecular formula is , with a molecular weight of 253.22 g/mol. The trifluoroacetamido group contributes to its unique reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-cyclohexyl-2-(trifluoroacetamido)acetic acid |
| Molecular Formula | C₁₀H₁₄F₃NO₃ |
| Molecular Weight | 253.22 g/mol |
| CAS Number | 2679832-44-9 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-cyclohexylacetic acid with trifluoroacetic anhydride in the presence of a base like triethylamine. The reaction is conducted under inert conditions to minimize side reactions and ensure high yield.
The biological activity of this compound is largely attributed to the trifluoroacetamido group, which can form strong hydrogen bonds and electrostatic interactions with various molecular targets such as enzymes and receptors. The cyclohexyl moiety enhances hydrophobic interactions, potentially increasing binding affinity and specificity .
In Vitro Studies
Research indicates that this compound may exhibit inhibitory effects on specific enzymatic pathways. For instance, studies have shown its potential as a selective inhibitor for certain enzymes involved in metabolic pathways. In particular, its interaction with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been explored, revealing IC50 values in the low micromolar range against various parasites .
Case Studies
Research Applications
This compound has several applications in research:
- Medicinal Chemistry : As a building block for synthesizing fluorinated compounds.
- Biochemical Studies : Investigating enzyme interactions and protein modifications.
- Pharmaceutical Development : Potential use in developing new therapeutic agents targeting metabolic pathways.
Q & A
Q. What are the recommended synthetic routes for (S)-2-cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid, and how is stereochemical purity ensured?
The compound is synthesized via Michael addition using 3-benzoyl ethyl acrylate and (S)-2-amino-6-(2,2,2-trifluoroacetamido)hexanoic acid in the presence of tributylamine triflate, followed by Pd/C-catalyzed reduction. This method achieves an enantiomeric ratio (S:R) of 84:16 with a total yield of 38.8% . To ensure stereochemical integrity, chiral HPLC or NMR (e.g., using Mosher’s reagent) is employed to confirm enantiomeric excess .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Key characterization methods include:
- 1H/13C NMR : For confirming stereochemistry and functional groups (e.g., trifluoroacetamido protons at δ 10.05 ppm and cyclohexyl protons in the δ 1.0–2.0 range) .
- HRMS (ESI-TOF) : To validate molecular weight (e.g., [M+Na]+ at m/z 529.55) .
- HPLC : To assess purity (>98%) and monitor reaction progress .
Q. What are the common reactivity patterns of the trifluoroacetamido group in this compound?
The trifluoroacetamido group is susceptible to acid/base hydrolysis , yielding free amines under acidic (HCl) or basic (NaOH) conditions. It also participates in acylation reactions with anhydrides (e.g., acetic anhydride) to modify the amide moiety . Stability studies recommend storing the compound at 2–8°C in anhydrous conditions to prevent hydrolysis .
Q. What analytical challenges arise due to the trifluoromethyl group, and how are they addressed?
The 19F NMR signal of the trifluoromethyl group (δ -70 to -75 ppm) can overlap with other fluorinated impurities. To resolve this, gradient-shifted 19F NMR or LC-MS/MS is used for unambiguous identification .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexyl group influence biological activity in peptidomimetic applications?
The (S)-cyclohexyl configuration enhances binding affinity to viral proteases (e.g., West Nile NS2B-NS3) by optimizing hydrophobic interactions with the enzyme’s active site. Computational docking studies show a 3.2-fold increase in inhibitory potency compared to the (R)-enantiomer .
Q. What role does this compound play in synthesizing angiotensin-converting enzyme (ACE) inhibitors like lisinopril?
It serves as a key intermediate in the enantioselective synthesis of lisinopril. The trifluoroacetamido group acts as a protecting group during the Michael addition step, which is later hydrolyzed to reveal the free amine for subsequent coupling reactions .
Q. How do reaction conditions (solvent, temperature) impact the stability of the trifluoroacetamido moiety?
In polar aprotic solvents (e.g., DMF), the trifluoroacetamido group remains stable at temperatures <50°C. However, in aqueous acidic media (pH <3), rapid hydrolysis occurs, with a half-life of <1 hour at 25°C . Kinetic studies recommend using buffered solutions (pH 5–7) for long-term stability .
Q. What strategies mitigate racemization during large-scale synthesis?
- Low-temperature reactions (<0°C) during acylation steps.
- Chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize the stereocenter.
- In situ monitoring via circular dichroism (CD) spectroscopy to detect early racemization .
Q. How is this compound utilized in developing protease inhibitors, and what structural modifications enhance potency?
Inhibitors of West Nile virus NS2B-NS3 protease incorporate this compound as a scaffold . Modifications such as replacing the cyclohexyl group with a benzyl moiety improve IC50 values from 12 µM to 1.8 µM by enhancing π-π stacking interactions .
Q. What computational tools are used to predict the compound’s reactivity and interactions?
- Density Functional Theory (DFT) : To model hydrolysis pathways and transition states.
- Molecular Dynamics (MD) Simulations : For studying protein-ligand binding dynamics (e.g., with ACE or viral proteases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
